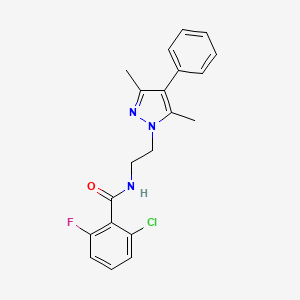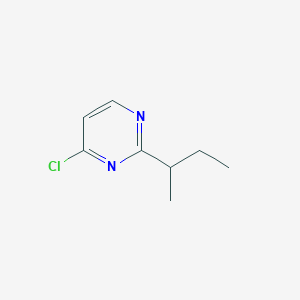
2-(Butan-2-YL)-4-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-YL)-4-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. The compound’s structure includes a pyrimidine ring substituted with a butan-2-yl group at the second position and a chlorine atom at the fourth position.
Applications De Recherche Scientifique
2-(Butan-2-YL)-4-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-YL)-4-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with butan-2-yl lithium or butan-2-yl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-YL)-4-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The butan-2-yl group can be oxidized to form corresponding ketones or alcohols, while reduction can lead to the formation of alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include ketones or alcohols.
Reduction: Products include alkanes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butan-2-YL)-4-methylpyrimidine
- 2-(Butan-2-YL)-4-fluoropyrimidine
- 2-(Butan-2-YL)-4-bromopyrimidine
Uniqueness
2-(Butan-2-YL)-4-chloropyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its methyl, fluoro, or bromo counterparts. The butan-2-yl group also imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological studies.
Propriétés
IUPAC Name |
2-butan-2-yl-4-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHQIUSOCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
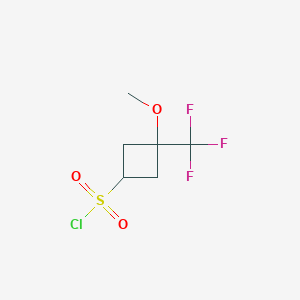
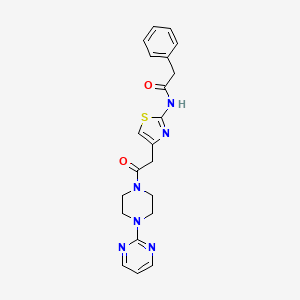
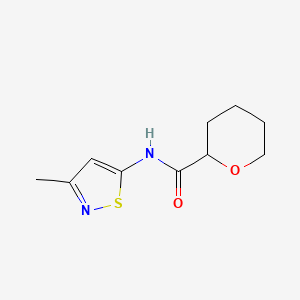

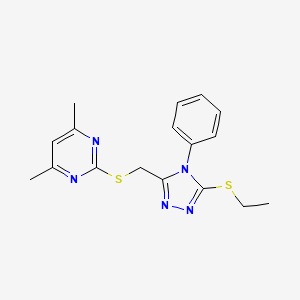
![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2751746.png)
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)
![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)
![6-cyclopropyl-2-{[2-(4-methylbenzenesulfonyl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)
![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)

